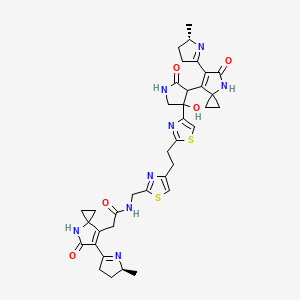
1,1,2-Trimethylpiperidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Trimethylpiperidin-1-ium iodide is a quaternary ammonium salt with the molecular formula C8H18IN. This compound is known for its unique structure, which includes a piperidine ring substituted with three methyl groups and an iodide ion. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1,1,2-Trimethylpiperidin-1-ium iodide can be synthesized through the quaternization of 1,2,5-trimethylpiperidine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or acetone under reflux conditions. The reaction is as follows:
1,2,5-Trimethylpiperidine+Methyl iodide→1,1,2-Trimethylpiperidin-1-ium iodide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
1,1,2-Trimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The compound can be oxidized to form N-oxides under specific conditions.
Reduction Reactions: Reduction of the quaternary ammonium salt can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Corresponding halide salts or hydroxides.
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
科学的研究の応用
1,1,2-Trimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion channels and neurotransmitter systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,1,2-Trimethylpiperidin-1-ium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport, leading to changes in cellular function. It may also interact with specific molecular targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- 1,2,5-Trimethylpiperidin-1-ium iodide
- 1,1,4,4-Tetramethylpiperidin-1-ium iodide
- 1-Methyl-4-phenylpiperidin-1-ium iodide
Uniqueness
1,1,2-Trimethylpiperidin-1-ium iodide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
5072-44-6 |
|---|---|
分子式 |
C8H18IN |
分子量 |
255.14 g/mol |
IUPAC名 |
1,1,2-trimethylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C8H18N.HI/c1-8-6-4-5-7-9(8,2)3;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
LQKNXJMBJUPRSK-UHFFFAOYSA-M |
正規SMILES |
CC1CCCC[N+]1(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




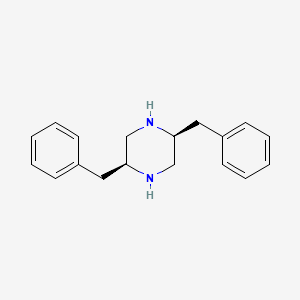
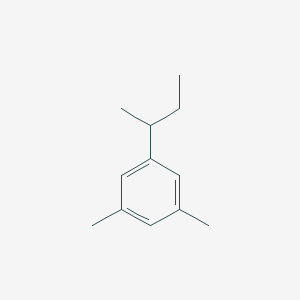
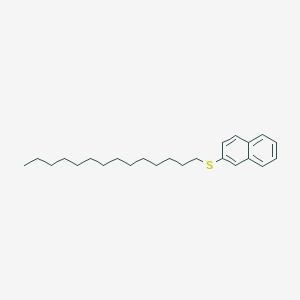

![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
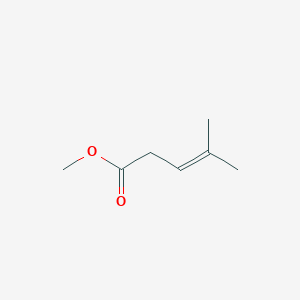
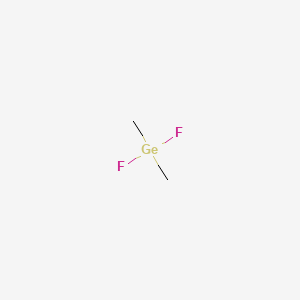

![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)


